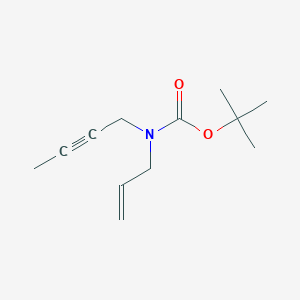

Tert-butyl allyl(but-2-yn-1-yl)carbamate

Description

Its structure enables participation in transition-metal-catalyzed reactions, such as the Pauson–Khand reaction, where it serves as a substrate for synthesizing cyclopentenones .

Synthesis:

The compound is synthesized via Rh-catalyzed reactions. For example, in a 0.10 M solution of m-xylene or toluene, using [Rh(CO)₂Cl]₂ as a catalyst (0.075–0.1 equiv), the reaction proceeds with moderate to high yields (68–79%) after purification by silica-based column chromatography (15–30% EtOAc/hexanes) .

Applications: Its primary application lies in organic synthesis, particularly in forming cyclopentenones through oxidative transpositions mediated by SeO₂ . The tert-butyl carbamate group provides steric protection, enhancing selectivity in multi-step reactions .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

tert-butyl N-but-2-ynyl-N-prop-2-enylcarbamate |

InChI |

InChI=1S/C12H19NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h7H,2,9-10H2,1,3-5H3 |

InChI Key |

OUVDNNRZBNOZIF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN(CC=C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

Tert-butyl allyl(but-2-yn-1-yl)carbamate is primarily employed as an intermediate in the synthesis of heterocyclic compounds. These compounds are crucial in pharmaceuticals due to their biological activity. The compound facilitates cycloisomerization reactions, which are catalyzed by gold, leading to the formation of complex molecular architectures that are often difficult to achieve through other methods.

Reactivity and Transformation

The allenic structure of tert-butyl allyl(but-2-yn-1-yl)carbamate allows it to participate in a variety of organic transformations. It can undergo nucleophilic addition reactions, cycloadditions, and rearrangements, making it a versatile reagent in synthetic organic chemistry.

Biological Applications

Potential Interactions with Biological Systems

Research indicates that the compound may interact with biological systems, potentially influencing various metabolic pathways. Its reactivity profile suggests that it could serve as a lead compound in drug development targeting specific enzymes or receptors involved in disease processes.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that compounds similar to tert-butyl allyl(but-2-yn-1-yl)carbamate could reduce cell death and inflammation markers, suggesting a potential therapeutic role in neurodegenerative diseases.

The following table summarizes key findings related to the biological activity and applications of tert-butyl allyl(but-2-yn-1-yl)carbamate and its derivatives:

| Application Area | Findings |

|---|---|

| Organic Synthesis | Acts as an intermediate for heterocyclic compounds through cycloisomerization reactions. |

| Neuroprotective Effects | Potential reduction of oxidative stress-induced cell death in neuronal models. |

| Enzyme Interaction | May interact with enzymes involved in metabolic pathways; further studies needed for elucidation. |

Comparison with Similar Compounds

Research Findings and Limitations

- Steric Hindrance : The tert-butyl group in carbamates can inhibit cyclic product formation, as seen in hindered reactions of (Z)-21a .

- Safety Considerations : Similar compounds (e.g., tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-yn-1-yl]carbamate) require strict handling under qualified supervision due to undefined toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl allyl(but-2-yn-1-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via rhodium-catalyzed reactions using tert-butyl carbamate precursors. For example, a Rh(I) catalyst ([Rh(CO)₂Cl]₂) in toluene at 0.10 M concentration achieves moderate yields (68%) under mild conditions . Key factors include catalyst loading (7.5 mol%), solvent choice (PhMe), and temperature control. Purification via silica gel chromatography (15–25% EtOAc/hexanes) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl allyl(but-2-yn-1-yl)carbamate?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive molecular geometry, particularly for analyzing intermolecular interactions like hydrogen bonding and π-stacking in crystal packing .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar). Avoid exposure to moisture, strong oxidizers, or high temperatures, as decomposition may release toxic gases (CO, NOₓ) . Use vacuum-sealed glass containers and conduct stability tests via TLC or HPLC every 3–6 months to monitor degradation.

Q. What safety protocols are critical during experimental use?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for handling powders or solutions .

- Spill Management : Contain spills with dry sand or vermiculite; avoid water to prevent reactive byproducts .

- Waste Disposal : Classify as hazardous waste and consult licensed disposal services for incineration .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in reactions involving tert-butyl allyl(but-2-yn-1-yl)carbamate?

- Methodological Answer : Asymmetric synthesis methods, such as Pd-catalyzed cross-couplings or Rh-mediated cyclizations, can improve selectivity. For example, chiral ligands like BINAP or Josiphos paired with Pd(0) catalysts enable enantioselective C–N bond formation . Reaction monitoring via chiral HPLC or circular dichroism (CD) is critical for optimizing enantiomeric excess (ee).

Q. How can computational modeling predict reactivity patterns in tert-butyl allyl(but-2-yn-1-yl)carbamate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in propargyl-allyl systems. Software like Gaussian or ORCA simulates orbital interactions (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks . Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the applications of tert-butyl allyl(but-2-yn-1-yl)carbamate in click chemistry and bioconjugation?

- Methodological Answer : The propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Example protocol:

- React with azide-functionalized biomolecules (e.g., peptides) in a 1:1.2 molar ratio.

- Use CuSO₄ (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at RT for 12–24 hrs .

- Purify via dialysis or size-exclusion chromatography to remove copper residues.

Q. How can structural modifications improve the compound’s utility in drug discovery pipelines?

- Methodological Answer :

- Functionalization : Introduce fluorinated or heterocyclic groups via Sonogashira coupling to enhance bioavailability .

- Protecting Group Strategies : Replace tert-butyl with photolabile groups (e.g., nitrobenzyl) for controlled release in prodrug systems .

- SAR Studies : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to map structure-activity relationships .

Data Contradictions and Resolution

- Synthesis Yields : Reported yields (68% in vs. 85% in similar carbamate syntheses ) may vary due to catalyst purity or solvent drying. Replicate protocols with rigorously anhydrous conditions.

- Toxicity Data : While some SDSs report "no known hazards" , allyl carbamate derivatives show mutagenic potential in vitro . Conduct Ames tests for derivatives to clarify risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.